2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid
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Overview
Description
2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a Boc protecting group. This is usually done by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the isopropyl-phenyl group: This step involves the introduction of the isopropyl-phenyl group to the propionic acid backbone. This can be achieved through various methods, including Friedel-Crafts alkylation or other suitable organic reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid can undergo several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The compound can participate in substitution reactions where the Boc group or other functional groups are replaced by different substituents.
Oxidation and Reduction: Depending on the functional groups present, the compound can undergo oxidation or reduction reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Oxidation/Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection would yield the free amino acid, while substitution reactions could yield a variety of derivatives.
Scientific Research Applications
2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides and then deprotected to reveal the free amino group. The molecular targets and pathways involved would depend on the specific peptides or compounds being synthesized.
Comparison with Similar Compounds
Similar Compounds
2-Boc-amino-3-phenyl-propionic acid: Similar structure but without the isopropyl group.
2-Boc-amino-3-(4-isopropyl-phenyl)-propionic acid: Similar structure but with the isopropyl group in a different position.
Uniqueness
2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid is unique due to the specific positioning of the isopropyl group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-propan-2-ylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-11(2)13-9-7-6-8-12(13)10-14(15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJTVUXIZIIMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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